molecular formula C10H16BrN3O2 B2613492 Tert-butyl N-[(5-bromo-1-methylpyrazol-4-yl)methyl]carbamate CAS No. 2490398-72-4

Tert-butyl N-[(5-bromo-1-methylpyrazol-4-yl)methyl]carbamate

Cat. No.: B2613492
CAS No.: 2490398-72-4
M. Wt: 290.161
InChI Key: KLQMBGGWHKDJJG-UHFFFAOYSA-N
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Description

Tert-butyl N-[(5-bromo-1-methylpyrazol-4-yl)methyl]carbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a brominated pyrazole ring, and a carbamate functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[(5-bromo-1-methylpyrazol-4-yl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with a brominated pyrazole derivative. One common method involves the use of tert-butyl carbamate and 5-bromo-1-methylpyrazole in the presence of a suitable base and solvent. The reaction is usually carried out under controlled temperature conditions to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[(5-bromo-1-methylpyrazol-4-yl)methyl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazole derivatives, while hydrolysis results in the formation of the corresponding amine .

Mechanism of Action

The mechanism of action of tert-butyl N-[(5-bromo-1-methylpyrazol-4-yl)methyl]carbamate involves its interaction with specific molecular targets. The brominated pyrazole ring can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The carbamate group can also participate in covalent bonding with target proteins, leading to irreversible inhibition .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl N-[(5-bromo-1-methylpyrazol-4-yl)methyl]carbamate is unique due to its specific structural features, including the brominated pyrazole ring and the tert-butyl carbamate group. These features confer distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .

Properties

IUPAC Name

tert-butyl N-[(5-bromo-1-methylpyrazol-4-yl)methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16BrN3O2/c1-10(2,3)16-9(15)12-5-7-6-13-14(4)8(7)11/h6H,5H2,1-4H3,(H,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLQMBGGWHKDJJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=C(N(N=C1)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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